REACTION_CXSMILES
|
[CH2:1]1[O:4][CH:2]1[CH3:3].[OH:5][CH:6]([CH3:16])[CH2:7][NH:8][CH2:9][CH2:10][NH:11][CH2:12][CH:13]([OH:15])[CH3:14]>C(O)C.CO.CCOCC>[OH:4][CH:2]([CH3:3])[CH2:1][N:8]([CH2:7][CH:6]([OH:5])[CH3:16])[CH2:9][CH2:10][NH:11][CH2:12][CH:13]([OH:15])[CH3:14]
|
Name
|
|
Quantity
|
181.6 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
OC(CNCCNCC(C)O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water at 80° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a milky white viscous suspension
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Unreacted (IV-a) precipitated
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
Ether was removed from the clear filtrate
|
Type
|
CUSTOM
|
Details
|
to produce a viscous liquid
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the oil
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CN(CCNCC(C)O)CC(C)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |